N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine
Overview
Description
The compound “N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals, and a boronic ester group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the morpholine ring and the boronic ester group. The boronic ester group is tetrahedral, while the morpholine ring is a six-membered ring with one nitrogen and one oxygen atom .Chemical Reactions Analysis
The boronic ester group in this compound can undergo various reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholine ring could make it more soluble in water, while the boronic ester group could affect its reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Design and Synthesis : A study by Abd El Kader et al. (2012) focused on the design and synthesis of various arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, using arylation of heterocyclic amines with arylboronic acids under Chan-Lam-Evans conditions. This includes the synthesis of N-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-(1H)-pyridin-2-one.
- Crystal Structure and DFT Study : Huang et al. (2021) conducted a study on the synthesis of compounds, including one similar to N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine, focusing on their crystal structure and density functional theory (DFT) analyses (Huang et al., 2021).
Chemical Properties and Reactivity
- Structural Differences and Reactivity : Sopková-de Oliveira Santos et al. (2003) examined the structural differences and chemical reactivity of pyridin-2-ylboron derivatives, including 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which is structurally related to the compound (Sopková-de Oliveira Santos et al., 2003).
- Synthesis of Polymers : Welterlich et al. (2012) described the synthesis and properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units, including the use of 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Welterlich et al., 2012).
Bioactivity and Applications
- Antifungal and Antibacterial Bioactivity : A study by Irving et al. (2003) synthesized novel N2B heterocycles from ethylenediamine derivatives and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibiting significant antifungal and moderate antibacterial activity (Irving et al., 2003).
Safety And Hazards
properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-5-6-13(17-11-12)18-19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJANJDOISUFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660617 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine | |
CAS RN |
1073354-38-7 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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